tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate
Description
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate is a carbamate-protected amine featuring a piperidin-4-yl group attached to a branched hexyl chain. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, which enhances stability during reactions.
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-4-ylhexyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-6-13(2)11-15(14-7-9-18-10-8-14)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20) |
InChI Key |
XFMDWAFTFJDMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate and related carbamate derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons
The methoxyethyl group in introduces polarity, balancing solubility and lipophilicity for optimized pharmacokinetics.
Piperidine Ring Modifications: Acetylation of the piperidine nitrogen (as in ) stabilizes the ring against oxidation but reduces nucleophilicity, limiting its utility in reactions requiring a free amine.
Synthetic Utility :
- tert-Butyl piperidin-4-ylcarbamate () is a versatile precursor for introducing Boc-protected piperidine into larger molecules.
- The oxan-4-yl analog () demonstrates the impact of ring size on applications, with the tetrahydropyran moiety offering conformational rigidity.
Applications: The acetylated derivative () is critical in synthesizing kinase inhibitors (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide). The fluorinated analog () highlights the role of halogenation in enhancing metabolic stability for CNS-targeted drugs.
Research Findings and Trends
- Synthetic Methods : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in . Deprotection often employs acidic conditions (e.g., HCl/MeOH), ensuring high yields without racemization .
- Structural Trends : Bulkier substituents (e.g., hexyl chains) correlate with increased steric hindrance, slowing reaction kinetics but improving selectivity in multi-step syntheses .
- Emerging Applications : Carbamates with heterocyclic appendages (e.g., pyrimidinyl groups in ) are gaining traction in kinase inhibitor development, leveraging their ability to modulate target engagement.
Biological Activity
Tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate (CAS No. 1306606-82-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
- Molecular Formula : C₁₈H₃₆N₂O₂
- Molecular Weight : 312.49 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring with a methyl substituent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various Gram-positive bacteria, particularly drug-resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
| Enterococcus faecium (VREfm) | 1.56 - 6.25 μg/mL |
| Staphylococcus epidermidis | 1.56 - 3.125 μg/mL |
The compound demonstrated strong bactericidal effects against biofilm-forming strains, which are often resistant to conventional antibiotics . However, it was noted that there was no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study investigated its effects on various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| A549 (lung cancer) | 25 | Cell cycle arrest at G2/M phase |
The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
Study on Antimicrobial Efficacy
A recent study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed promising results in reducing bacterial load in biofilm models, highlighting its potential as an alternative treatment for resistant infections.
Study on Anticancer Properties
Another study evaluated the anticancer effects of this compound on lung cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting that it may serve as a lead compound for developing novel anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate?
The synthesis typically involves multi-step protection and coupling reactions. A common approach is:
- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, THF).
- Step 2 : Alkylation or reductive amination to introduce the 4-methylhexyl side chain. For example, coupling 4-methylhexylamine derivatives with Boc-protected piperidine intermediates using EDC/HOBt or NaBH₃CN.
- Step 3 : Final deprotection (e.g., TFA in DCM) and purification via column chromatography or recrystallization . Key reagents include Boc₂O, triethylamine (TEA), and dichloromethane (DCM) as a solvent.
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
Q. What are the recommended storage conditions for this compound?
Store under inert atmosphere (N₂ or Ar) at 2–8°C in a desiccator. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the carbamate group .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the piperidine core?
Yield optimization strategies:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. What mechanistic insights exist for the hydrolysis of the Boc group under acidic conditions?
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Kinetic studies show:
- Rate Dependence : Reaction rate increases with TFA concentration (>50% v/v in DCM).
- Side Reactions : Competing ester hydrolysis or β-elimination may occur if the molecule contains labile substituents .
Q. How can stereochemical outcomes be controlled during piperidine functionalization?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in alkylation or amination steps.
- Chromatographic Resolution : Separate diastereomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
Q. How is this compound utilized in PROTAC®-based protein degradation studies?
The Boc-protected amine serves as a linker for E3 ligase recruitment in PROTACs. Key steps:
- Conjugation : Couple the carbamate to a target-binding moiety (e.g., kinase inhibitor) via PEG or alkyl spacers.
- Biological Evaluation : Assess degradation efficiency in cell lines (e.g., Western blot for target protein levels) .
Q. What analytical methods detect impurities in scaled-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
